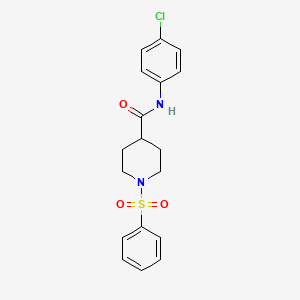

N-(4-chlorophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

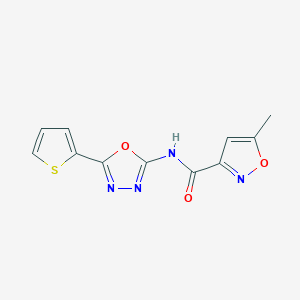

“N-(4-chlorophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also has a sulfonyl group attached to a phenyl ring, and an amide group attached to the piperidine ring. The presence of a chlorophenyl group indicates that the compound might have some bioactive properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the formation of the amide bond. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring could potentially exist in different conformations, and the orientation of the sulfonyl and amide groups could also vary .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用

Potential as Antidementia Agents

One study synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. The findings highlighted that substituting the benzamide with a bulky moiety significantly increased activity, particularly for compound 21, which showed potent inhibitory effects on AChE and was proposed for advanced development as an antidementia agent (Sugimoto et al., 1990).

Selective Serotonin Receptor Agonists

Another study focused on the synthesis and evaluation of benzamide derivatives, including those with a phenylsulfonyl substituent, as selective serotonin 4 (5-HT4) receptor agonists. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, indicating potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Alzheimer's Disease Drug Candidates

Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at identifying new drug candidates for Alzheimer's disease demonstrated that these compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their validity as potential therapeutic agents (Rehman et al., 2018).

Anticancer Activity

A study on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas evaluated their in vitro anticancer activity, with one compound showing promising activity and selectivity toward leukemia, colon cancer, and melanoma cell lines. This indicates the potential of such compounds in cancer therapy (Szafrański & Sławiński, 2015).

Cannabinoid Receptor Antagonists

The structure-activity relationships of pyrazole derivatives, including a discussion on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A; 1), were explored for their potential as cannabinoid receptor antagonists. Such compounds could antagonize the effects of cannabinoids and serve as pharmacological probes or therapeutic agents (Lan et al., 1999).

将来の方向性

特性

IUPAC Name |

1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLEGDFZZWPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)

![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)

![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)